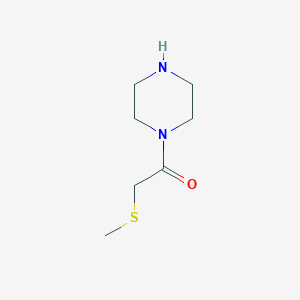

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one

Description

Properties

Molecular Formula |

C7H14N2OS |

|---|---|

Molecular Weight |

174.27 g/mol |

IUPAC Name |

2-methylsulfanyl-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C7H14N2OS/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 |

InChI Key |

YRUKQBNTWXFUBV-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)N1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where a piperazine moiety is introduced to a suitable α-haloketone or α-thio-substituted ketone precursor. The key step is the formation of the amide bond between the piperazine nitrogen and the ethanone carbonyl, with the methylthio group already installed or introduced via sulfur nucleophiles.

Method 1: Reaction of Piperazine with α-Chloroacetyl Derivatives Containing Methylthio Group

- Procedure: Piperazine is reacted with 2-(methylthio)acetyl chloride or its equivalent α-chloroacetyl derivatives in the presence of a base such as potassium carbonate or triethylamine to yield the target compound.

- Conditions: Typically carried out in anhydrous solvents like ethanol or dimethylformamide (DMF) at reflux temperatures.

- Mechanism: Nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon of the α-chloroacetyl derivative, displacing the halide and forming the amide linkage.

- Yields: Moderate to high yields (60-85%) have been reported in analogous systems involving piperazine and α-haloketones.

Method 2: Direct Substitution Using 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane Chloride (CAABC)

- Reference: A recent study described the synthesis of piperazine derivatives by reacting piperazine with 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride under alkaline conditions in ethanol at 100 °C for 3 hours.

- Relevance: Though this method focuses on chain extension of piperazine, the reaction conditions and nucleophilic substitution strategy provide insight into the preparation of related piperazine ethanone derivatives.

- Purification: Post-reaction, the mixture is filtered, and the organic layer purified by silica gel chromatography.

Method 3: Synthesis via Reaction of Piperazine with Methylthio-Substituted α-Haloketones

- Details: The reaction of piperazine with α-haloketones bearing a methylthio substituent on the α-carbon can be performed in ethanol with mild base catalysis (e.g., piperidine or triethylamine).

- Example: Similar synthetic routes have been employed to prepare piperazine-linked ethanone derivatives with sulfur substituents, where the α-haloketone is first synthesized by halogenation of methylthioacetone derivatives.

- Yields and Purity: These reactions typically afford the target compounds in good yields (70-80%) with high purity after recrystallization or chromatographic purification.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Key Reagents/Bases | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperazine + 2-(methylthio)acetyl chloride | Reflux in ethanol or DMF | K2CO3 or triethylamine | 60-85 | Common, straightforward amide formation |

| 2 | Piperazine + 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride | 100 °C, ethanol, 3 h | Alkaline conditions (Cs2CO3) | Moderate | Chain extension approach, less direct |

| 3 | Piperazine + methylthio-substituted α-haloketones | Reflux in ethanol with base | Piperidine or triethylamine | 70-80 | Requires prior halogenation step |

Analytical and Characterization Data

- Spectroscopic Data:

- [^1H NMR](pplx://action/followup): Characteristic signals for piperazine methylene protons (3.5–3.8 ppm), methylthio group (around 2.4 ppm singlet), and ethanone methylene protons adjacent to carbonyl (around 4.0 ppm).

- IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ corresponding to the amide carbonyl group, and bands near 700 cm⁻¹ for C–S stretching.

- Mass Spectrometry: Molecular ion peak at m/z 174 consistent with molecular weight.

- Purity Assessment: Chromatographic techniques such as silica gel flash chromatography and recrystallization are effective for purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms exhibit nucleophilic character, enabling reactions with electrophilic agents:

These reactions typically proceed via SN² mechanisms , with the piperazine acting as a bifunctional nucleophile. For example, coupling with α-haloketones generates thienopyridine derivatives, critical in medicinal chemistry .

Reactivity of the Methylthio Group

The methylthio (-SMe) group participates in sulfur-specific transformations:

Oxidation Reactions

-

Oxidation to sulfoxide/sulfone : Using H₂O₂ or mCPBA under mild conditions.

-

Desulfurization : Catalytic hydrogenation (Pd/C, H₂) cleaves the C–S bond, yielding 1-(piperazin-1-yl)ethan-1-one .

Nucleophilic Displacement

-

Thiol-exchange reactions : Reacts with thiophenol or mercaptopyridines in the presence of Cs₂CO₃, forming arylthio derivatives .

-

Example:

Ketone Functionalization

The carbonyl group undergoes typical ketone reactions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Condensation | Hydrazines, RNH₂ | Hydrazones/imines | Precursors for heterocycles |

| Reduction | NaBH₄, LiAlH₄ | 2-(Methylthio)-1-(piperazin-1-yl)ethanol | Alcohol intermediate |

For instance, condensation with phenylhydrazine forms hydrazones, which cyclize under oxidative conditions to yield thiadiazoles .

Thiazole Formation

Reaction with 4-methylthiazole-2-carboxylic acid derivatives under coupling conditions (DCC, DMAP) produces thiazole-linked piperazines .

Thienopyridine Derivatives

As demonstrated in Scheme 4 of , bis-alkylation with 2-mercaptonicotinonitriles followed by cyclization yields thieno[2,3-b]pyridines , bioactive scaffolds with reported antimicrobial activity.

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating above 100°C induces cleavage of the methylthio group, generating H₂S.

-

Acid sensitivity : Protonation of the piperazine ring in strong acids (e.g., HCl) leads to salt formation, altering solubility .

Comparative Reactivity Table

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one:

General Information

this compound is a chemical compound with the molecular formula and a molecular weight of 174.25999450683594 . It has a CAS number of 1042793-62-3 .

Availability

This compound has been discontinued by Fluorochem and is currently unavailable for purchase in 1g, 250mg, and 500mg sizes . For inquiries about similar products, one can fill out a form or email CymitQuimica .

Potential Applications

While specific applications for this compound are not explicitly detailed in the search results, the presence of a piperazine moiety suggests potential uses in drug development . Piperazine-containing drugs have a wide range of applications .

Piperazines in Drug Synthesis

Piperazine derivatives are frequently explored in medicinal chemistry . Piperazine is a common structural motif found in many approved drugs, as well as in compounds with promising biological activities . The inclusion of piperazine can improve a drug's bioavailability, solubility, and pharmacological properties .

Examples of Piperazine-Containing Drugs

Some examples of drugs containing piperazine include:

- Thrombopoietin receptor agonists: One example is an orally available thrombopoietin receptor agonist approved by the FDA to treat thrombocytopenia in patients with chronic liver disease .

- Anti-nausea and anti-vomiting medications: Another example is a drug combination used to prevent chemotherapy-induced nausea and vomiting .

- Dopamine Receptor Agonists: A novel and highly selective D3 dopamine receptor agonist was created using a piperazine core .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the methylthio and ethanone groups can modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperazine-ethanone derivatives vary primarily in the substituents on the ethanone moiety and the N-alkyl/aryl groups on the piperazine ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Piperazine-Ethanone Derivatives

Key Observations :

- Methylthio vs. Thioether/Oxygen Analogs: The methylthio group in the target compound provides moderate lipophilicity compared to polar oxadiazole-thioether groups (e.g., 5i in ) or phenoxy linkages (e.g., QD11 in ). This balance may enhance membrane permeability while retaining solubility .

- Halogenated Substituents : Compounds like 17 () and 1m () incorporate halogens (Cl, F) to improve target binding via hydrophobic or electrostatic interactions, a feature absent in the target compound .

Key Observations :

- Synthetic Feasibility: The target compound’s synthesis likely follows standard thioether formation protocols, analogous to the oxidation of thioether to sulfone in .

Pharmacological Activity and Target Selectivity

Piperazine-ethanone derivatives exhibit diverse biological activities, influenced by substituent choice:

- Enzyme Inhibition : Compound 5i () acts as an aromatase inhibitor, leveraging its fluorobenzyl group for selective binding. The methylthio group in the target compound may similarly enhance interactions with hydrophobic enzyme pockets .

- Antiviral Activity : Compound 17 () inhibits SARS-CoV-2 Mpro (Ki = 0.12 µM), attributed to its dichloro-fluorobenzyl substituent. The target compound’s methylthio group could offer a comparable balance of hydrophobicity and steric bulk .

- Receptor Binding: QD11 () targets histamine H3 receptors (H3R) with antioxidant properties, likely due to its benzoylphenoxy chain. The target compound’s simpler structure may limit dual activity but could improve metabolic stability .

Computational and ADME Predictions

- Metabolic Stability : Thioether groups are susceptible to oxidation, as seen in , where a thioether is oxidized to a sulfone. This suggests the target compound may require structural optimization to reduce metabolic clearance .

Biological Activity

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Characterized by a piperazine ring and a methylthio group, this compound is hypothesized to interact with various biological targets, influencing neurotransmitter systems and possibly exhibiting antidepressant and anxiolytic effects.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structural features include:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in numerous biologically active compounds.

- Methylthio Group : This group may enhance the compound's lipophilicity and ability to cross biological membranes, potentially increasing its interaction with biological targets.

Antidepressant and Anxiolytic Potential

Research indicates that compounds similar to this compound can influence serotonin and dopamine pathways, critical in mood regulation. Preliminary studies suggest that this compound may interact with serotonin receptors, which are often targeted in the treatment of mood disorders.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : Similar piperazine derivatives have shown affinity for serotonin receptors, which could explain their antidepressant effects.

- Enzyme Modulation : The compound may also affect enzymes involved in neurotransmitter metabolism, further influencing mood and anxiety levels.

Synthesis Methods

The synthesis of this compound can be accomplished through various chemical reactions that allow for modifications to enhance its biological activity. These methods include:

- Reactions involving piperazine derivatives : Utilizing established synthetic routes to introduce the methylthio group effectively.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Piperazin-1-yl)-2-thiophenecarboxylic acid | Contains a thiophene ring | Potential anti-inflammatory effects |

| 4-Methylpiperazine | Simple piperazine derivative | Used as a building block in drug synthesis |

| 2-(Methylthio)-N-methylpiperazine | Methylthio substitution on N-methylpiperazine | Enhanced lipophilicity compared to non-methylated forms |

| N,N-Dimethylpiperazine | Dimethylated version of piperazine | Exhibits different pharmacological profiles |

This table highlights how the specific substitution pattern in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, including:

- In Vitro Studies : Research has shown that modifications at the nitrogen atom of piperazine can significantly alter binding affinities to various receptors. For instance, compounds similar to this compound were tested for their ability to inhibit PARP1 activity, an important enzyme in cancer cell proliferation .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting that the methylthio group may enhance these effects through improved membrane permeability or receptor interaction .

- Cancer Research : Investigations into the anticancer potential of related compounds have shown promising results, particularly regarding their ability to induce apoptosis in cancer cells through various biochemical pathways .

Q & A

Q. What methodologies optimize metabolic stability for lead compounds in this series?

- Methodological Answer : Introduce metabolically resistant groups (e.g., fluorination of the methylthio moiety). Use deuterium exchange at labile positions (C-H bonds). Assess hepatic clearance via hepatocyte incubation and LC-MS metabolite profiling. Structural modifications guided by CYP450 inhibition assays (e.g., CYP3A4) reduce first-pass metabolism. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.